molecular formula C6H6BrNO B599396 (3-Bromopyridin-4-YL)methanol CAS No. 146679-66-5

(3-Bromopyridin-4-YL)methanol

Cat. No. B599396
Key on ui cas rn: 146679-66-5
M. Wt: 188.024
InChI Key: LQBUZBOVEZBDEB-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

To an ice-cold solution of 3-bromoisonicotinaldehyde (2.5 g, 13.44 mmol) in MeOH (Volume: 100 ml) was added sodium borohydride (1.017 g, 26.9 mmol) and the reaction mixture was stirred at that temperature for 1 hour. The reaction mixture was then quenched with satd. NaHCO3, filtered, and evaporated to remove MeOH. The aqueous layer was extracted with EtOAc (2×). The combined organics were washed with satd. NaHCO3 and brine, dried, and concentrated to give Intermediate 65A as a white solid. MS (ES): m/z=189.9 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.017 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[N:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:9]=[N:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5] |f:1.2|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=C(C=O)C=CN=C1
Name
Quantity
1.017 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at that temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with satd
FILTRATION
Type
FILTRATION
Details
NaHCO3, filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove MeOH
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organics were washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 and brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC=CC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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